molecular formula C17H21N5O3 B5575584 4-{4-[4-(2-furoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine

4-{4-[4-(2-furoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine

Cat. No.: B5575584
M. Wt: 343.4 g/mol
InChI Key: PDJSPLBSXPREFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[4-(2-furoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.16443955 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety showcases the relevance of 4-{4-[4-(2-furoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine in the development of compounds with potential applications in various scientific fields. Through a one-pot Biginelli reaction, these derivatives were synthesized efficiently, highlighting the compound's utility in facilitating straightforward and effective synthetic routes for complex molecules (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Pharmacological Potential

Research into the synthesis of new visnagen and khellin furochromone pyrimidine derivatives, including the use of this compound, has demonstrated significant analgesic and anti-inflammatory activities. These findings suggest the compound's potential as a key building block in the development of new therapeutic agents targeting inflammation and pain (Abu‐Hashem & Youssef, 2011).

Antiproliferative Activity

The compound's derivatives have also been explored for their antiproliferative activity, particularly in the context of cancer research. Novel 2-arylideneaminobenzimidazole derivatives, obtained through the manipulation of the compound's structure, exhibited promising activity against human leukemia and breast cancer cells. This highlights the potential application of this compound in the development of new anticancer agents (Nowicka, Liszkiewicz, Nawrocka, Wietrzyk, & Sadowska, 2015).

Enzyme Inhibition for Alzheimer's Disease

A series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides synthesized from this compound have shown significant enzyme inhibition activity against butyrylcholinesterase, a target for Alzheimer's disease treatment. This research underscores the potential of this compound in the development of new therapeutic agents for neurodegenerative diseases (Hussain, Abbasi, Rehman, Ashraf, Noreen, Lodhi, Khan, Shahid, Mushtaq, & Shah, 2016).

Properties

IUPAC Name

furan-2-yl-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c23-16(14-2-1-11-25-14)21-7-5-20(6-8-21)15-3-4-18-17(19-15)22-9-12-24-13-10-22/h1-4,11H,5-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJSPLBSXPREFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.